1S/C10H8INO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 . 1S/C10H8INO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 .
4-Iodo-3-methyl-5-phenylisoxazole is a heterocyclic compound with the molecular formula and a molecular weight of approximately 285.084 g/mol. It features an isoxazole ring substituted with an iodine atom, a methyl group, and a phenyl group. This compound is classified under isoxazole derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The compound's unique structure allows it to participate in a variety of chemical reactions, making it valuable for synthetic organic chemistry.
The synthesis of 4-Iodo-3-methyl-5-phenylisoxazole typically involves cyclization reactions of suitable precursors. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide serves as the dipole. This reaction can be conducted under various conditions, often utilizing polar aprotic solvents to enhance yields.
The molecular structure of 4-Iodo-3-methyl-5-phenylisoxazole consists of an isoxazole ring characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The specific arrangement includes:
The structural formula can be represented as:
4-Iodo-3-methyl-5-phenylisoxazole participates in several types of chemical reactions:
The reactions yield various substituted isoxazoles and derivatives that can be further utilized in organic synthesis.
The mechanism of action for 4-Iodo-3-methyl-5-phenylisoxazole primarily involves its interactions with biological macromolecules, potentially inhibiting or modulating their activity. The iodine atom enhances electrophilicity, facilitating nucleophilic attack by biological targets such as proteins or nucleic acids.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.084 g/mol |
| CAS Number | 16114-53-7 |
| InChI Key | RLZGZJOMCXKYIW-UHFFFAOYSA-N |
4-Iodo-3-methyl-5-phenylisoxazole has diverse applications across several scientific fields:
The compound is systematically named as 4-iodo-3-methyl-5-phenyl-1,2-oxazole according to IUPAC rules [4] [6]. This nomenclature specifies:
CC1=NOC(=C1I)C2=CC=CC=C2) and InChIKey (RLZGZJOMCXKYIW-UHFFFAOYSA-N) are universally consistent across chemical databases [4] [7] [9]. Physical characterization confirms its identity as a light yellow crystalline powder stored at 0–8°C to prevent degradation [3] [6]. While crystallographic data (e.g., unit cell parameters) is unavailable in the search results, spectroscopic properties are well-documented:
Table 1: Spectroscopic Signatures of 4-Iodo-3-methyl-5-phenylisoxazole
| Technique | Key Features |
|---|---|
| ¹H NMR | Methyl protons: ~2.5 ppm; Phenyl protons: 7.5–8.0 ppm (multiplet) [9] |
| FTIR | Isoxazole ring C=N stretch: 1600–1630 cm⁻¹; C-O stretch: 950–980 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak: m/z 285 [M]⁺; fragment ions at m/z 158 (phenylisoxazole) |
These signatures enable quality verification (purity ≥95% via HPLC) and batch-to-batch consistency [3] [6].
The compound exhibits regiochemical isomerism with 4-iodo-5-methyl-3-phenylisoxazole (CAS: 31295-66-6), differing in methyl/iodine positioning [1] [10]:
Table 2: Structural and Electronic Comparison of Isoxazole Isomers
| Property | 4-Iodo-3-methyl-5-phenylisoxazole | 4-Iodo-5-methyl-3-phenylisoxazole |
|---|---|---|
| IUPAC Name | 4-Iodo-3-methyl-5-phenyl-1,2-oxazole | 4-Iodo-5-methyl-3-phenyl-1,2-oxazole |
| SMILES | CC1=NOC(=C1I)C2=CC=CC=C2 | CC1=C(I)C(C2=CC=CC=C2)=NO1 |
| InChIKey | RLZGZJOMCXKYIW-UHFFFAOYSA-N | DDVPBKUHWSZYIP-UHFFFAOYSA-N |
| Electronic Effects | Iodine adjacent to electron-deficient N-O bond | Methyl group sterically shields C4 position |
Structural implications:
Density Functional Theory (DFT) calculations reveal key structural attributes [9]:
Electronic properties:
These computational insights rationalize the compound’s role as a building block in pharmaceuticals (e.g., COX-2 inhibitors) and materials science [2] [8] [9].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1